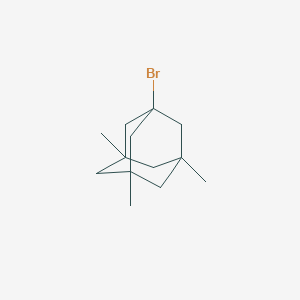

1-Bromo-3,5,7-trimethyladamantane

Description

Overview of Adamantane (B196018) Framework in Polycyclic Hydrocarbon Research

Adamantane, with its chemical formula C10H16, is the simplest diamondoid, possessing a rigid, strain-free, and symmetrical tricyclic cage structure. wikipedia.orgrsc.org This unique architecture, resembling a segment of the diamond lattice, has made it a cornerstone in the study of polycyclic hydrocarbons. wikipedia.org The adamantane framework is characterized by a fusion of three cyclohexane (B81311) rings in the chair conformation. wikipedia.org This rigidity eliminates conformational variables that can complicate chemical studies in more flexible systems, making adamantane and its derivatives ideal substrates for investigating reaction mechanisms and structure-activity relationships. researchgate.net Research in this area has expanded rapidly, not due to any unusual chemical properties of the cage itself, which are typically hydrocarbon in nature, but because of its structural utility. researchgate.net

Significance of Adamantane Derivatives in Contemporary Organic Synthesis and Materials Science

The functionalization of the adamantane core has led to a vast array of derivatives with significant applications in modern organic synthesis and materials science. nih.govnih.gov In organic synthesis, adamantane moieties are incorporated into molecules to enhance lipophilicity, a property that can improve the pharmacological activity of drugs. mdpi.comnih.gov The rigid and well-defined three-dimensional structure of adamantane also allows for the precise spatial arrangement of functional groups, making it a valuable scaffold in the design of catalysts and complex molecular architectures. nih.govpublish.csiro.au

In materials science, the thermal stability and defined structure of adamantane derivatives are highly desirable. wikipedia.org They have been investigated for applications in polymers, where the incorporation of the bulky adamantane cage can improve thermal and mechanical properties. wikipedia.org Furthermore, adamantane-type clusters are being explored for their nonlinear optical properties, with potential applications in advanced optical materials. rsc.org The unique properties of these derivatives have led to their use in creating porous materials for gas capture and as building blocks for nanostructures. researchgate.net

Contextualizing Halogenated and Alkylated Adamantanes within Diamondoid Chemistry

Diamondoids are a class of naturally occurring hydrocarbons with a diamond-like structure, and adamantane is the simplest member. arxiv.orgtandfonline.com Halogenated and alkylated adamantanes are key subclasses within the broader field of diamondoid chemistry. Halogenation, particularly bromination, is often the initial and most crucial step in the functionalization of the adamantane skeleton. researchgate.net This process allows for the selective introduction of functional groups at the bridgehead positions, which are the most reactive sites due to the stability of the resulting carbocation intermediates. researchgate.net The introduction of one to four bromine atoms can be achieved by carefully selecting catalysts and reaction conditions. researchgate.net

Alkylated adamantanes, which can be found in petroleum, are also of significant interest. arxiv.org The presence of alkyl groups can influence the physical and chemical properties of the adamantane core. For instance, alkyl chains can lower the melting point and viscosity of diamondoids, which is advantageous for applications such as high-density fuels. researchgate.net The study of these derivatives provides insights into the behavior of larger, more complex diamondoids and their potential applications. tandfonline.comresearchgate.net

Rationale and Research Significance of Investigating 1-Bromo-3,5,7-trimethyladamantane

This compound is a specific derivative of adamantane that features both halogen and alkyl substituents at its bridgehead positions. lookchem.com Its structure, with a bromine atom and three methyl groups, makes it a valuable intermediate in organic synthesis. lookchem.com The presence of the bromine atom provides a reactive site for further functionalization, while the methyl groups modify the steric and electronic properties of the adamantane cage. lookchem.combiosynth.com

A significant area of research for this compound is its use as a reagent in the synthesis of Memantine and its derivatives. lookchem.comcookechem.com Memantine is a drug used to treat Parkinson's disease and various spastic conditions due to its antiparkinsonian and antispasmodic properties. lookchem.comcookechem.com The adamantane-based structure of this compound is crucial for the therapeutic efficacy of these agents. lookchem.com The investigation of this compound and its reactions contributes to the development of new synthetic methodologies and the discovery of novel therapeutic agents. nih.govlookchem.com

Historical and Modern Perspectives on Adamantane Derivative Research

The history of adamantane research began with its theoretical postulation by H. Decker in 1924, who named it "decaterpene". wikipedia.orgnih.gov It was first isolated from petroleum in 1933 by Czech chemists S. Landa and V. Machacek. wikipedia.orgworldscientific.comworldscientific.com The first successful laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, although it was an impractical multi-stage process with a very low yield. wikipedia.orgworldscientific.com A more efficient synthesis was later developed by Paul von Ragué Schleyer in 1957, which involved a Lewis acid-promoted rearrangement and significantly improved the yield, making adamantane and its derivatives more accessible for research. nih.gov

The discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s marked a significant turning point, sparking immense interest in the medicinal applications of adamantane derivatives. nih.govnih.gov Since then, research has burgeoned, leading to the development of numerous adamantane-based drugs for various conditions. wikipedia.orgmdpi.com Modern research continues to explore the vast potential of adamantane derivatives in drug discovery, materials science, and nanotechnology. nih.govresearchgate.net Current studies focus on creating novel derivatives with tailored properties for specific applications, including the development of advanced materials and more effective pharmaceuticals. publish.csiro.aursc.org

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 53398-55-3 | C13H21Br |

| Adamantane | 281-23-2 | C10H16 |

| Memantine | 19982-08-2 | C12H21N |

| Amantadine | 768-94-5 | C10H17N |

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 257.21 g/mol |

| Boiling Point | 101-103 °C |

| Melting Point | 101 °C |

| Density | 1.333 g/cm³ |

This table is based on available data and may vary slightly between different sources.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3,5,7-trimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNJTZWVWZSEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330377 | |

| Record name | 1-bromo-3,5,7-trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53398-55-3 | |

| Record name | 53398-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3,5,7-trimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3,5,7 Trimethyladamantane and Polyalkylated Adamantane Systems

Strategies for Adamantane (B196018) Framework Construction and Functionalizationmdpi.comacs.orgrsc.org

The synthesis of adamantane derivatives can be broadly categorized into two main approaches: the construction of the adamantane cage from simpler precursors and the direct functionalization of a pre-existing adamantane core. mdpi.comresearchgate.net The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Ring Expansion and Contraction Reactions in Adamantane Synthesisacs.org

Ring expansion and contraction reactions provide another avenue for the synthesis of substituted adamantanes. mdpi.comnih.gov For example, homoadamantane (B8616219) derivatives can undergo ring expansion reactions to yield bishomoadamantane skeletons. acs.orgacs.org Conversely, adamantane derivatives can be precursors for noradamantane compounds through ring contraction reactions. scispace.com These skeletal rearrangements are often promoted by acidic or basic conditions and can be highly specific, allowing for the synthesis of unique adamantane analogues. scispace.comrsc.org

Selective Bromination Techniques for Bridgehead Positions in Adamantanenih.govcdnsciencepub.com

The bridgehead positions of the adamantane cage are particularly susceptible to functionalization due to the stability of the resulting tertiary carbocation. This reactivity is exploited in selective bromination reactions.

Ionic Halogenation Mechanisms and Regioselectivitywikipedia.org

The bromination of adamantane with molecular bromine is believed to proceed through an ionic mechanism, leading to the selective formation of 1-bromoadamantane (B121549). wikipedia.orgtandfonline.com The reaction is accelerated by the presence of Lewis acids, which facilitate the polarization of the bromine molecule and the formation of the adamantyl cation intermediate. wikipedia.org This high regioselectivity for the tertiary C-H bonds is a hallmark of ionic halogenation of adamantane. rsc.org In contrast, free-radical halogenation tends to be less selective, yielding a mixture of 1- and 2-haloadamantanes. acs.org

Optimization of Bromination Yields and Purityd-nb.inforsc.org

Achieving high yields and purity in the bromination of adamantane and its derivatives is crucial for their use in subsequent synthetic steps. For the synthesis of 1,3-dibromoadamantane, a high-yield procedure has been developed using bromine in the presence of a specific catalyst system (boron tribromide-aluminium bromide). rsc.org The reaction conditions, including the exclusion of moisture and the use of purified reagents, are critical for success. rsc.org For the preparation of 1-bromo-3,5-dimethyladamantane, an intermediate in the synthesis of Memantine, processes have been developed to improve purity and yield by carefully controlling the reaction temperature. google.comgoogle.com Phase-transfer catalysis has also been employed for the selective bromination of adamantane, providing nearly complete selectivity for the bridgehead position. nih.gov

The following table summarizes the optimization of reaction conditions for the manganese-catalyzed C(sp³)–H bromination of an isoamyl alcohol derivative, which provides insights into factors that can influence yield.

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | Mn(OAc)₂ | DCE | 10 |

| 2 | Mn(OAc)₂ | MeCN | 10 |

| 3 | Mn(OAc)₂ | PhCF₃ | 62 |

| 4 | MnBr₂ | PhCF₃ | 55 |

| 5 | Mn(acac)₂ | PhCF₃ | 54 |

| Conditions: 1a (0.100 mmol, 1.0 equiv), NBS (0.300 mmol, 3.0 equiv), TMSN₃ (0.200 mmol, 2.0 equiv), catalyst (10 mol %), bpy (10 mol %), solvent (0.50 mL). The ¹H NMR yields were determined using 1,1,2,2-tetrachloroethane (B165197) as an internal standard. nih.gov |

This data highlights the significant impact of the solvent on the reaction yield.

Stereoselective Methylation Pathways for Polyalkyladamantanesresearchgate.netnih.gov

The introduction of methyl groups onto the adamantane framework can be achieved through various methods. However, achieving stereoselectivity in these reactions, particularly for the synthesis of polyalkylated adamantanes, presents a significant challenge.

Recent research has explored stereoselective α-methylation reactions of protected octahydroindole-2-carboxylic acid, a molecule with a fused cyclohexane (B81311) ring that imposes significant steric hindrance. nih.gov This steric hindrance can lead to highly selective methylation with retention of configuration. nih.gov While not directly on an adamantane core, these findings on stereocontrol in sterically demanding systems are relevant. Another study demonstrated a highly regio- and stereoselective α-methylation of γ,δ-epoxy-α,β-unsaturated esters using a Me₂Zn–CuCN reagent, showcasing the potential of specific reagents to control stereochemistry. rsc.org The synthesis of polyalkylated adamantanes often involves multi-step sequences, where the stereochemistry is established early on and carried through subsequent transformations. Direct C-H functionalization methods are also being developed to introduce alkyl groups with increasing selectivity. researchgate.net

Advanced C-H Functionalization Methods for Adamantane Skeletons

Recent advancements in synthetic organic chemistry have provided powerful tools for the direct conversion of C-H bonds into C-C bonds, bypassing the need for pre-functionalized starting materials. nih.gov These methods offer increased atom and step economy, opening new avenues for the synthesis of complex adamantane derivatives. nih.gov

Radical-mediated reactions have emerged as a cornerstone for the C-H functionalization of adamantane. nih.govresearchgate.net These methods typically involve the generation of an adamantyl radical, which can then be trapped by a variety of carbon-based coupling partners. nih.gov The thermodynamic stability of the bridgehead adamantyl radical often drives the selectivity of these reactions towards the tertiary C-H bonds. nih.gov

Photocatalytic Approaches:

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radicals under ambient conditions. chemrxiv.org In the context of adamantane functionalization, photocatalytic methods often employ a dual-catalyst system. For instance, a combination of an iridium-based photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) co-catalyst can selectively generate the adamantyl radical from adamantane. chemrxiv.orgnih.gov This radical can then engage in a variety of C-C bond-forming reactions.

A notable application is the direct aminoalkylation of adamantanes, where the adamantyl radical adds to an imine derivative to form a new C-C bond and introduce an amino group simultaneously. nih.gov This method has been successfully applied to the synthesis of precursors for bioactive molecules. nih.gov

Giese-Type Reactions:

The Giese reaction is a classic radical transformation that involves the addition of a carbon-centered radical to an electron-deficient alkene. nih.govrsc.org This methodology has been extensively applied to the alkylation of adamantane. nih.gov The adamantyl radical, generated through various means including photocatalysis or the use of radical initiators, readily adds to Michael acceptors like acrylates, acrylonitriles, and vinyl sulfones. nih.govbeilstein-journals.org

Recent developments have focused on making the Giese reaction more sustainable by employing metal- and light-free conditions. acs.org For example, the use of NADH analogues can promote the decarboxylative Giese addition of adamantane carboxylic acids to Michael acceptors under aerobic conditions. acs.org

Below is a table summarizing various radical-mediated C-C bond formation reactions on adamantane derivatives:

| Adamantane Derivative | Coupling Partner | Catalyst/Initiator | Reaction Conditions | Product | Yield (%) | Reference |

| Adamantane | Ethyl acrylate | Bu₄NBH₃CN | 70 °C, 10-15 min (flow) | Ethyl 3-(adamantan-1-yl)propanoate | 81 | beilstein-journals.org |

| Adamantane | N-Boc-dehydroalanine methyl ester | Ir-2/Q-3 | Blue LEDs | N-Boc-β-(adamantan-1-yl)alanine methyl ester | 89 | chemrxiv.org |

| 1-Acetyladamantane | Phenyl vinyl sulfone | Ir-1/Q-1 | Blue LEDs, H₂O | 1-Acetyl-3-(2-(phenylsulfonyl)ethyl)adamantane | 75 | chemrxiv.org |

| N-Boc-memantine | Phenyl vinyl sulfone | Ir-1/Q-1 | Blue LEDs, H₂O | N-Boc-1-(2-(phenylsulfonyl)ethyl)-3,5-dimethyladamantan-7-amine | 74 | chemrxiv.org |

| Adamantane | Dimethyl maleate | Acridinium photocatalyst | Blue LEDs | Dimethyl 2-(adamantan-1-yl)succinate | 65 | chemrxiv.org |

| Adamantane | 3-Butenone | Acridinium photocatalyst | Not specified | 4-(Adamantan-1-yl)butan-2-one | 45 | nih.gov |

While radical-mediated methods often favor functionalization at the thermodynamically more stable tertiary positions, directed C-H functionalization strategies offer a powerful approach to achieve regioselectivity at other positions, including the secondary methylene (B1212753) bridges. cuni.cz These methods rely on the use of a directing group (DG) that is covalently attached to the adamantane scaffold. The DG coordinates to a metal catalyst, typically palladium, and positions it in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. cuni.czmagtech.com.cn

Common Directing Groups:

A variety of functional groups can act as directing groups in adamantane chemistry. Amide and carboxylic acid moieties are among the most commonly employed. cuni.czacs.org For instance, an amide group attached to the bridgehead position of adamantane can direct the arylation of the adjacent methylene C-H bond. cuni.cz The choice of the directing group and the reaction conditions, including the ligand on the metal catalyst, are crucial for achieving high selectivity and yield. cuni.cz

Transient Directing Groups:

A significant advancement in this area is the development of transient directing groups. snnu.edu.cn These groups are formed in situ from a substrate and a catalyst, guide the C-H functionalization, and are subsequently cleaved under the reaction conditions, avoiding the need for separate installation and removal steps. snnu.edu.cn For example, amino acids can act as transient directing groups in the palladium-catalyzed arylation of C(sp³)–H bonds. snnu.edu.cn

The following table provides examples of directed C-H functionalization reactions on adamantane derivatives:

| Adamantane Substrate | Directing Group | Reagent | Catalyst | Product | Yield (%) | Reference |

| 1-(Adamantan-1-yl)-N-(pyridin-2-ylmethyl)acetamide | Pyridylmethylamide | Iodobenzene | Pd(OAc)₂ | 1-(2-Phenyladamantan-1-yl)-N-(pyridin-2-ylmethyl)acetamide | Not specified | cuni.cz |

| Adamantane carboxylic acid | Carboxylic acid | Aryl iodide | Pd(OAc)₂ | Arylated adamantane carboxylic acid | Not specified | acs.org |

| N-Aryl-N-Boc-1-aminoadamantane | Boc-amino | Diaryliodonium salt | Pd(OAc)₂ | N-(ortho-Arylated-aryl)-N-Boc-1-aminoadamantane | Good to excellent | Not specified |

| 2-Adamantyl pivalate | Pivaloyl | Aryl boronic acid | Pd(OAc)₂ | 1-Aryl-2-adamantyl pivalate | Moderate to high | Not specified |

Mechanistic Organic Chemistry and Reactivity of 1 Bromo 3,5,7 Trimethyladamantane

Bridgehead Reactivity and Stability of Reactive Intermediates

The reactivity of the bridgehead carbon in 1-bromo-3,5,7-trimethyladamantane is intrinsically linked to the stability of the reactive intermediates that can be formed, namely carbocations and free radicals. The geometry of the adamantane (B196018) cage plays a crucial role in the structure and stability of these species.

The formation of a carbocation at a bridgehead position of the adamantane skeleton is a key step in many of its reactions, particularly in unimolecular nucleophilic substitution (SN1) processes. The stability of this tertiary carbocation is a determining factor in the reaction rate.

The 1,3,5,7-trimethyladamantyl carbocation is formed through the heterolytic cleavage of the carbon-bromine bond. This carbocation is a tertiary carbocation, which is generally more stable than secondary or primary carbocations due to electronic effects. libretexts.org The stability of carbocations increases with the number of alkyl groups attached to the positively charged carbon. researchgate.net These alkyl groups, in this case, three methyl groups, help to stabilize the positive charge through two main effects:

Inductive Effect: Alkyl groups are electron-donating, and they push electron density towards the electron-deficient carbocation center, thereby dispersing the positive charge and increasing stability. researchgate.net

Hyperconjugation: This involves the overlap of the filled C-H or C-C σ-bonds of the methyl groups with the empty p-orbital of the carbocation. This delocalization of electron density further stabilizes the carbocation. libretexts.org

Studies have shown that the 1,3,5,7-trimethyladamantyl cation is more stable than the unsubstituted 1-adamantyl cation due to the presence of the three methyl groups. However, the rigid structure of the adamantane cage prevents the carbocation from achieving a perfectly trigonal planar geometry, which would maximize hyperconjugation. This inherent strain makes bridgehead carbocations generally less stable than their open-chain tertiary counterparts. masterorganicchemistry.com

Bridgehead free radicals can be generated from this compound through homolytic cleavage of the C-Br bond, typically induced by radical initiators or photolysis. Unlike carbocations, which prefer a planar geometry, free radicals can tolerate pyramidal structures more readily.

Computational and experimental studies on the 1-adamantyl radical have shown that it possesses a pyramidal geometry at the bridgehead carbon. researchgate.net This deviation from planarity is a consequence of the rigid cage structure. The stability of the 1-adamantyl radical is noteworthy. It is considered to be a persistent radical, though not indefinitely stable. The presence of methyl groups at the 3, 5, and 7 positions in the 1,3,5,7-trimethyladamantyl radical is expected to further enhance its stability through the same inductive and hyperconjugation effects that stabilize the corresponding carbocation.

The dynamics of these bridgehead radicals are constrained by the adamantane framework. Intramolecular rearrangements are highly unlikely due to the rigid structure. Their reactivity is primarily directed towards intermolecular reactions, such as abstraction of atoms from other molecules or addition to unsaturated systems. researchgate.net

Nucleophilic Substitution Reactions at Bridgehead Centers

Due to the steric hindrance at the bridgehead carbon, this compound does not undergo bimolecular nucleophilic substitution (SN2) reactions. The rigid cage structure prevents the backside attack required for an SN2 mechanism. Consequently, nucleophilic substitution proceeds exclusively through a unimolecular (SN1) pathway. libretexts.org

The SN1 reaction of this compound is a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form the 1,3,5,7-trimethyladamantyl carbocation. libretexts.org The second step is the rapid attack of a nucleophile on the carbocation.

The kinetics of the reaction are first-order, depending only on the concentration of the substrate, this compound. The rate of solvolysis, a type of SN1 reaction where the solvent acts as the nucleophile, is highly dependent on the ionizing power of the solvent.

The three methyl groups at the bridgehead positions (3, 5, and 7) of this compound have a significant electronic effect on the stability of the resulting carbocation and, consequently, on the rate of SN1 reactions. As electron-donating groups, the methyl substituents stabilize the positive charge of the carbocation intermediate through inductive effects and hyperconjugation.

This increased stability of the 1,3,5,7-trimethyladamantyl carbocation would be expected to lead to a faster solvolysis rate compared to the unsubstituted 1-bromoadamantane (B121549). However, studies have shown that the solvolysis of this compound is actually slower than that of 1-bromoadamantane in certain solvent systems, such as aqueous ethanol. This unexpected decrease in reactivity is attributed to steric hindrance to solvation of the developing carbocation and the transition state leading to it.

Below is a table comparing the relative solvolysis rates of this compound and 1-bromoadamantane in different solvents.

| Solvent | Relative Rate (krel) vs. 1-Bromoadamantane |

|---|---|

| Ethanol (EtOH) | 0.45 |

| 80% Ethanol (80% EtOH) | 0.26 |

| 60% Ethanol (60% EtOH) | 0.15 |

| 50% Ethanol (50% EtOH) | 0.12 |

A hallmark of SN1 reactions at chiral centers that are not at a bridgehead is the formation of a racemic mixture of products, resulting from the nucleophile attacking the planar carbocation from either face with equal probability. libretexts.org However, in the case of bridgehead substrates like this compound, the situation is different.

The rigid cage-like structure of the adamantane core prevents the bridgehead carbocation from becoming fully planar. masterorganicchemistry.com Furthermore, the adamantane framework shields one face of the carbocation, making backside attack by the nucleophile impossible. As a result, the nucleophile can only attack from the front side, the same side from which the leaving group departed. This leads to a retention of configuration at the bridgehead carbon. Therefore, SN1 reactions of this compound proceed with complete retention of stereochemistry. masterorganicchemistry.com

Bimolecular Nucleophilic Substitution (SN2) Considerations in Sterically Hindered Systems

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. masterorganicchemistry.com A critical requirement for this mechanism is the "backside attack" of the nucleophile, approaching the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comquora.com This trajectory allows for the inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The rate of SN2 reactions is profoundly influenced by steric hindrance around the electrophilic carbon. libretexts.org As the substitution on the carbon atom increases (from methyl to primary, secondary, and tertiary), the rate of SN2 reaction decreases dramatically. libretexts.org Tertiary alkyl halides are generally considered unreactive towards SN2 reactions due to the steric bulk of the three alkyl substituents, which physically blocks the nucleophile's path to the backside of the electrophilic carbon. libretexts.orgreddit.com

In the case of this compound, the bromine atom is attached to a tertiary bridgehead carbon. The rigid, polycyclic cage structure of the adamantane core makes a backside attack sterically impossible. quora.comreddit.com The cage itself shields the back of the C-Br bond, and this inherent structural feature makes the SN2 pathway non-viable for bridgehead halides. quora.com Consequently, this compound is inert towards SN2 reactions.

| Substrate Type | Example | Relative Rate | Reason for Reactivity |

|---|---|---|---|

| Methyl | Methyl Bromide | ~1200 | Minimal steric hindrance. |

| Primary (1°) | Ethyl Bromide | 40 | Slightly more hindered than methyl. |

| Secondary (2°) | Isopropyl Bromide | 1 | Significant steric hindrance slows the reaction. |

| Tertiary (3°) | tert-Butyl Bromide | ~0 | Backside attack is completely blocked by alkyl groups. |

| Bridgehead (3°) | This compound | Effectively 0 | Backside attack is impossible due to the rigid cage structure. quora.comreddit.com |

Elimination Reaction Pathways and Competing Processes

Elimination reactions of alkyl halides typically proceed via two main pathways: the bimolecular E2 mechanism and the unimolecular E1 mechanism. libretexts.org

The E2 mechanism is a concerted process that requires a specific geometric arrangement known as anti-periplanar, where a β-hydrogen and the leaving group are in the same plane and oriented at a 180° dihedral angle. This geometry is unattainable in the rigid adamantane framework without introducing prohibitive ring strain. Therefore, this compound does not undergo E2 elimination.

The E1 mechanism , however, is a viable pathway. masterorganicchemistry.com This mechanism proceeds in two steps:

Slow, rate-determining departure of the leaving group (Br⁻) to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Fast deprotonation of the carbocation by a weak base (often the solvent) to form an alkene. masterorganicchemistry.com

For this compound, the loss of the bromide ion generates a relatively stable tertiary bridgehead carbocation (the 1,3,5,7-trimethyladamantyl cation). wikipedia.org This intermediate is central to its reactivity.

Competition with SN1: The formation of the carbocation intermediate is also the first step in the SN1 (unimolecular nucleophilic substitution) reaction. libretexts.org Thus, E1 and SN1 reactions are always in competition. libretexts.org Once the carbocation is formed, it can either be attacked by a nucleophile (SN1 pathway) to yield a substitution product or be deprotonated (E1 pathway) to form an alkene.

The product distribution depends on several factors:

Basicity of the Nucleophile: Stronger bases favor elimination. In solvolysis reactions where the solvent acts as a weak base and a weak nucleophile, a mixture of products is common. masterorganicchemistry.com

Temperature: Higher temperatures favor elimination over substitution. masterorganicchemistry.com

Structure: In the case of the 1,3,5,7-trimethyladamantyl cation, deprotonation cannot occur on the adamantane cage to form a bridgehead double bond due to the extreme strain predicted by Bredt's rule. Instead, elimination would occur from one of the bridgehead methyl groups to form an exocyclic methylene (B1212753) group.

For instance, solvolysis studies on related adamantyl systems provide insight into the factors governing these competing pathways. researchgate.netiupac.org

| Reactant | Conditions (Solvent) | Major Pathway | Products |

|---|---|---|---|

| tert-Butyl Bromide | 80% Ethanol, 25°C | E1 & SN1 | 2-Methylpropene (E1), tert-Butyl Ethyl Ether (SN1), tert-Butanol (SN1) |

| tert-Butyl Bromide | Ethanol (stronger base/nucleophile) | E1 favored | Increased ratio of 2-Methylpropene |

| 1-Bromoadamantane | Aqueous Ethanol | SN1 favored | Primarily 1-Adamantanol and 1-Ethoxyadamantane |

| This compound | Solvolysis (e.g., aqueous ethanol) | E1/SN1 | 1-Hydroxy-3,5,7-trimethyladamantane (SN1) and/or 1-methylene-3,5,7-trimethyladamantane derivative (E1) |

Organometallic Transformations Involving Bridgehead Bromides

While nucleophilic substitution and elimination reactions are limited by the structure of this compound, organometallic transformations provide powerful routes for functionalization, particularly for forming new carbon-carbon bonds.

The direct formation of Grignard reagents from tertiary alkyl halides like 1-bromoadamantane can be challenging. wikipedia.org However, organozinc halides, which are key reagents in Negishi cross-coupling, can be prepared efficiently. researchgate.netwikipedia.org The synthesis of adamantylzinc reagents is often achieved through the insertion of activated zinc (e.g., Rieke zinc or zinc activated by LiCl) into the C-Br bond of the corresponding adamantyl bromide. researchgate.netresearchgate.net

Kim and co-workers developed an effective method for the direct synthesis of 1-adamantylzinc bromide from 1-adamantyl bromide using active zinc reagents in THF. researchgate.net These organozinc compounds are competent nucleophiles in various cross-coupling reactions. researchgate.netchem-soc.si The reactivity of these adamantylzinc complexes can be influenced by the coordination sphere around the zinc atom, with different ligands affecting the outcome of subsequent coupling reactions. chem-soc.si

Transition metal-catalyzed cross-coupling reactions are indispensable for forming C-C bonds. Despite the steric hindrance, several methods have been successfully applied to adamantyl systems.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org 1-Adamantylzinc bromide has been successfully used in Negishi-like alkyl-alkyl cross-coupling reactions. chem-soc.si These reactions are tolerant of various functional groups and produce non-toxic zinc dihalide byproducts. chem-soc.si

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. nih.gov While challenging, the first Suzuki cross-couplings of unactivated tertiary alkyl electrophiles, including adamantyl systems, have been reported using catalysts like NiBr₂·diglyme with a bipyridine ligand. nih.gov These methods provide a route to synthesize all-carbon quaternary centers without the risk of alkyl group isomerization. nih.gov Ligands based on a phospha-adamantane framework have also been developed for Suzuki reactions. organic-chemistry.org

Kumada Coupling: This was one of the first cross-coupling reactions developed, using a Grignard reagent and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Iron-catalyzed Kumada couplings have also been shown to be effective for coupling 1-adamantyl halides with aryl Grignard reagents, yielding the corresponding arylated adamantanes in good yields. thieme-connect.de

| Reaction Name | Adamantyl Reagent | Coupling Partner | Catalyst System | Product Type | Reported Yield |

|---|---|---|---|---|---|

| Negishi Coupling | 1-Adamantylzinc Bromide | Alkyl/Aryl Halides | Pd or Ni-based | Alkyl/Aryl-Adamantane | Good researchgate.net |

| Suzuki Coupling | 1-Adamantyl Bromide | Arylboronic Acids | NiBr₂·diglyme / dtbbp | Aryl-Adamantane | Moderate to Good nih.gov |

| Kumada Coupling | 1-Adamantyl Bromide | Phenylmagnesium Bromide | FeCl₃ / IPr·HCl | 1-Phenyladamantane | 68% thieme-connect.de |

| Kumada Coupling | Adamantyl Grignard Reagent | Alkyl Halides | Co-based | Alkyl-Adamantane | No reaction reported under specific conditions acs.org |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 1-Bromo-3,5,7-trimethyladamantane in solution. Both ¹H and ¹³C NMR spectra would provide critical information regarding the connectivity and chemical environment of each atom within the molecule.

Due to the high symmetry of the trimethylated adamantane (B196018) cage, the ¹H NMR spectrum is expected to be relatively simple. The protons of the three equivalent methyl groups would give rise to a single, intense signal. The protons on the adamantane cage itself would appear as a set of multiplets, with their chemical shifts and coupling patterns dictated by their spatial relationship to the bromine atom and the methyl groups.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom. The carbon atom bonded to the bromine (C-1) would be significantly deshielded and appear at a characteristic downfield shift. The quaternary carbons bearing the methyl groups (C-3, C-5, C-7) would also have a distinct chemical shift, as would the methyl carbons themselves. The remaining methylene (B1212753) carbons of the adamantane framework would produce signals in the aliphatic region of the spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for gaining insights into its fragmentation pathways. The nominal molecular weight of this compound is approximately 257.21 g/mol . biosynth.comglpbio.com High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition of C₁₃H₂₁Br.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of similar intensity separated by two mass units (M⁺ and M⁺+2).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The most stable carbocation that can be formed is the tertiary adamantyl cation, resulting from the loss of the bromine atom. Therefore, a prominent peak corresponding to the [M-Br]⁺ fragment would be expected. Further fragmentation could involve the loss of methyl groups or other parts of the adamantane cage. Analysis of these fragmentation patterns can provide valuable structural information.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value |

| Molecular Formula | C₁₃H₂₁Br |

| Nominal Molecular Weight | 257 g/mol |

| Exact Mass | 256.0827 g/mol |

| Key Fragmentation | Loss of Br |

Note: This table is based on theoretical calculations and general fragmentation patterns of similar compounds.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

While a crystal structure for the title compound is not publicly available, studies on similar molecules, such as 1-bromo-3,5,7-triphenyladamantane, reveal the potential for interesting solid-state phenomena, including polymorphism. uni-giessen.de In the case of this compound, the bulky and rigid adamantane core, substituted with a bromine atom and three methyl groups, would influence how the molecules pack in a crystal lattice.

The analysis would reveal the precise geometry of the adamantane cage and the orientation of the substituents. Furthermore, it would allow for the investigation of any intermolecular interactions, such as van der Waals forces or potential weak halogen bonding involving the bromine atom, which govern the crystal packing.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is useful for identifying functional groups and gaining conformational insights.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H stretching vibrations: These would appear in the region of 2850-3000 cm⁻¹ and correspond to the stretching of the carbon-hydrogen bonds of the methyl groups and the adamantane cage.

C-H bending vibrations: These would be observed at lower frequencies, typically in the 1350-1480 cm⁻¹ range.

C-C stretching and bending vibrations: The vibrations of the adamantane carbon skeleton would give rise to a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching vibration: A key feature would be the C-Br stretching mode, which is expected to appear in the low-frequency region of the spectrum, typically between 500 and 700 cm⁻¹. This band's position can be sensitive to the conformation of the molecule.

While specific experimental IR and Raman spectra for this compound are not detailed in the available literature, data from related compounds like 1-bromo-adamantane can provide a basis for interpretation. researchgate.net

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Bend | 1350 - 1480 |

| C-Br Stretch | 500 - 700 |

Note: This table presents generalized expected ranges for the key functional groups.

Computational and Theoretical Chemistry Investigations of 1 Bromo 3,5,7 Trimethyladamantane

Quantum Chemical Calculations (DFT and Ab Initio Approaches) for Electronic Structure and Energetics.mdpi.comksu.edu.sa

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modeling the electronic structure and energetics of adamantane (B196018) derivatives. DFT methods, such as those employing the B3LYP functional, are widely used to balance computational cost and accuracy for molecules of this size. researchgate.net These calculations can determine ground-state energies, orbital distributions, and electronic properties that govern the molecule's behavior. mdpi.com For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and electronic transitions of substituted adamantanes. mdpi.com

Studies on related functionalized adamantanes show that substituents significantly influence the electronic properties. mdpi.comresearchgate.net The introduction of an electron-withdrawing bromine atom at a bridgehead position and electron-donating methyl groups at the other three bridgehead positions creates a unique electronic environment within the 1-bromo-3,5,7-trimethyladamantane cage. High-level ab initio calculations, such as coupled-cluster methods (e.g., CCSD(T)), can provide benchmark energetic data, confirming trends observed in DFT calculations, such as the stability of neutral species versus their ionic counterparts. mdpi.com

The adamantane cage is known for its rigid, strain-free (or minimally strained) diamondoid structure. mdpi.com Geometry optimization using DFT methods, for example at the B3LYP/6-311++G** level, is used to determine the most stable three-dimensional structure. conicet.gov.ar For this compound, the cage structure is largely preserved. The four bridgehead positions are occupied by a bromine atom and three methyl groups. Due to the tetrahedral symmetry of the adamantane core, the molecule possesses a single, rigid conformation, and a conformational analysis primarily focuses on the orientation of the methyl group rotors. X-ray diffraction studies on similar substituted adamantanes confirm that the core cage structure remains intact, with minor distortions in bond lengths and angles caused by the substituents. mdpi.comnih.gov Computational studies on adamantane derivatives substituted with bulky groups have shown that while the core is rigid, different conformations can arise from the rotation of these substituents, which can be studied using dynamic NMR and computational methods. acs.org

Table 1: Representative Calculated Geometrical Parameters for Substituted Adamantanes Note: Data for this compound is not available in the cited literature; this table presents typical values for related adamantane structures to illustrate expected parameters.

| Parameter | Typical Calculated Value | Methodology | Reference Compound |

|---|---|---|---|

| C-C (cage) bond length | 1.53-1.56 Å | DFT/B3LYP | Adamantane, Adamantanone |

| C-H bond length | ~1.09 Å | DFT/B3LYP | Adamantane |

| C-Br bond length | ~1.97 Å | DFT (estimated) | 1-Bromoadamantane (B121549) |

| C-C (methyl) bond length | ~1.54 Å | DFT (estimated) | Methyladamantane |

| C-C-C bond angle | ~109.5° | DFT/B3LYP | Adamantane |

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, including IR, Raman, and NMR spectra. DFT calculations can predict vibrational frequencies and NMR chemical shifts with high accuracy. d-nb.info The calculated spectra for adamantane derivatives generally show good correlation with experimental data, aiding in the assignment of complex spectral features. researchgate.netresearchgate.net

For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹³C and ¹H NMR chemical shifts. nih.gov Relativistic effects must often be considered for accurate prediction of chemical shifts for carbons bonded to heavy halogens like bromine. researchgate.net The characteristic signals of the adamantane cage, such as the bridgehead carbons and methylene (B1212753) carbons, would be distinguishable and their shifts influenced by the bromine and methyl substituents. Similarly, calculated IR and Raman spectra can help assign vibrational modes, such as the C-H stretching of the methyl groups and cage, C-C cage vibrations, and the C-Br stretching frequency. optica.org

Table 2: Predicted Vibrational and NMR Data for Substituted Adamantanes Note: This table contains representative data from computational studies on analogous compounds to illustrate the expected spectral features for this compound.

| Spectroscopic Feature | Predicted Range/Value | Computational Method | Comment |

|---|---|---|---|

| ¹³C NMR: C-Br Carbon | ~60-70 ppm | DFT/GIAO | The heavy atom effect of bromine causes a significant shift. |

| ¹³C NMR: C-CH₃ Carbons | ~30-35 ppm | DFT/GIAO | Bridgehead carbons attached to methyl groups. |

| ¹³C NMR: Methylene Carbons | ~40-50 ppm | DFT/GIAO | CH₂ groups of the adamantane cage. |

| IR: Adamantane Cage Breathing | ~780 cm⁻¹ | DFT/B3LYP | A characteristic mode for the adamantane skeleton. tandfonline.com |

| IR: C-H Stretch (Methyl) | 2850-3000 cm⁻¹ | DFT/B3LYP | Typical range for methyl group C-H vibrations. tandfonline.com |

Theoretical chemistry is used to model reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper understanding of chemical reactivity. nih.gov The reactions of adamantane, such as halogenation, often proceed through the formation of a stable bridgehead adamantyl cation. wikipedia.org Computational studies on the halogenation of adamantane have shown that the reaction can proceed via a cluster mechanism, where multiple halogen molecules participate, lowering the energy barrier for the formation of the adamantyl cation and a halide anion. rsc.org

For this compound, theoretical modeling could be used to study substitution reactions at the bromine-bearing carbon. The reaction pathway would likely involve the departure of the bromide ion to form the 1,3,5-trimethyladamantyl cation. DFT calculations can model the geometry and energy of this carbocation intermediate as well as the transition state leading to its formation. Such studies on the hydroxylation of adamantane have shown that the rate-determining step is the initial C-H bond cleavage to form the radical intermediate. nih.gov A similar approach could elucidate the energetics of nucleophilic substitution on this compound.

Molecular Dynamics (MD) Simulations for Simulating Dynamic Behavior and Intermolecular Interactions.bohrium.comksu.edu.sasemanticscholar.org

While quantum mechanics is suited for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field, providing insights into conformational changes, solvation, and intermolecular interactions. semanticscholar.org For adamantane derivatives, MD simulations can be used to study their behavior in different solvents, which is crucial for understanding their solubility and reactivity in solution. ksu.edu.satandfonline.com

Simulations of adamantane-containing compounds in aqueous and organic solvents can reveal details about the stability of the solute-solvent system and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces. tandfonline.comsemanticscholar.org For this compound, MD simulations could model its interaction with solvent molecules, providing data on its solvation free energy and how the lipophilic adamantane cage and the polar C-Br bond influence its orientation and aggregation in different media. semanticscholar.org These simulations are also critical for studying how such molecules interact with biological targets like proteins. bohrium.comksu.edu.sa

Strain Energy Calculations and Topological Analysis of the Adamantane Cage.mdpi.comroyalsocietypublishing.orgrsc.org

Adamantane is often considered a nearly strain-free molecule, serving as a benchmark in organic chemistry. However, precise computational studies indicate a non-zero strain energy, arising from a combination of angle strain and transannular C-C repulsions. mdpi.com The strain energy can be calculated using homodesmotic reactions, where the number of each type of bond is conserved, allowing for the isolation of strain effects.

Table 3: Strain Energy of Adamantane and Related Caged Hydrocarbons Note: Specific calculations for this compound are not available. This table provides context from literature values for the parent cage.

| Compound | Calculated Strain Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Adamantane | ~6.5 - 9.8 | G-4, W1BD, MP2 | mdpi.com |

| Cyclohexane (B81311) | ~0.1 | G-4 | mdpi.com |

Theoretical Predictions of Reactivity and Selectivity Patterns

Theoretical calculations provide a powerful framework for predicting the reactivity and selectivity of this compound. The analysis of the electronic structure is key to this prediction. The bridgehead carbons in adamantane are known to be preferential sites for radical and cationic reactions. wikipedia.org The presence of three electron-donating methyl groups at the 3, 5, and 7 positions would further stabilize a positive charge at the 1-position, making the C-Br bond highly susceptible to nucleophilic substitution (Sₙ1-type reactions).

The reactivity can be quantified by examining various descriptors derived from DFT calculations, such as the energies of the HOMO and LUMO, and the molecular electrostatic potential (MEP). mdpi.comsemanticscholar.org The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the region around the bromine atom would exhibit a negative potential, while the carbon attached to it would be a site of positive potential, indicating its susceptibility to nucleophilic attack. Conversely, electrophilic attack would be directed towards the electron-rich regions. Studies on the reactivity of adamantane derivatives confirm that functionalization is highly dependent on the nature and position of the substituents. researchgate.netnih.gov

Applications and Advanced Materials Science of Adamantane Derivatives

Design and Synthesis of Adamantane-Containing Polymeric Materials

The incorporation of adamantane (B196018) cages into polymer structures is a well-established strategy to enhance the material's properties. The bulky and rigid nature of the adamantyl moiety can significantly improve thermal stability, mechanical strength, and resistance to solvents.

Integration of Adamantyl Moieties into Polymer Architectures for Enhanced Properties

The introduction of adamantane derivatives into polymer backbones or as pendant groups can dramatically alter the physical characteristics of the resulting materials. For instance, adamantane-containing polyimides have been shown to exhibit remarkably high glass transition temperatures (Tg), ranging from 285–440 °C, along with excellent optical transparency and thermal and mechanical properties rsc.org. The rigid, three-dimensional structure of the adamantane cage restricts the mobility of polymer chains, leading to enhanced thermal stability.

The table below summarizes the thermal properties of polymers containing different adamantane derivatives, illustrating the general effect of adamantyl integration.

| Polymer System | Adamantane Derivative | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |

| Polyimides | 1,3-bis(4-aminophenyl) adamantane | 285–440 °C | >500 °C | rsc.org |

| Poly(1,3-adamantane)s | 5-butyl-1,3-dehydroadamantane | High | High | researchgate.net |

| Poly(adamantyl methacrylate)s | Adamantyl methacrylate | High | High | researchgate.net |

Application in Specialized Coatings and Resins

Adamantane derivatives are finding increasing use in the formulation of specialized coatings and high-performance resins due to the unique properties they impart. The incorporation of the adamantane structure can lead to coatings with enhanced hardness, scratch resistance, and thermal stability nbinno.com. Furthermore, adamantane-based epoxy resins have been shown to exhibit improved thermal, mechanical, and dielectric properties researchgate.net. The diamondoid structure of adamantane limits the movement of polymer chains, resulting in a more rigid and stable epoxy network researchgate.net.

Derivatives of adamantane are also being explored for applications in advanced coatings for electronics and aerospace due to their ability to improve heat and humidity resistance, dielectric properties, and thermal stability google.com. While direct applications of 1-Bromo-3,5,7-trimethyladamantane in coatings and resins are not explicitly documented in the available literature, its structural features suggest it could be a valuable additive or comonomer. The presence of the bromo-substituent provides a reactive site for further functionalization or for incorporation into a polymer matrix, while the trimethylated adamantane core would contribute to the desirable bulk properties.

Supramolecular Chemistry and Host-Guest Recognition Systems

The rigid and hydrophobic nature of the adamantane cage makes it an ideal guest molecule in supramolecular host-guest systems. This has led to its widespread use in the construction of self-assembled molecular architectures and in studies of molecular recognition.

Molecular Recognition Phenomena Involving Adamantyl Guests

Adamantane and its derivatives are well-known for their strong binding affinity with cyclodextrins (CDs), a class of macrocyclic host molecules. The adamantyl group fits snugly into the hydrophobic cavity of β-cyclodextrin, forming stable 1:1 inclusion complexes with association constants typically in the range of 10³–10⁵ M⁻¹ nih.gov. This strong and specific interaction is a cornerstone of molecular recognition studies and has been exploited in various applications, including drug delivery and the development of responsive materials nih.govnih.gov.

While specific host-guest studies involving this compound are not detailed in the reviewed literature, the general principles of adamantane-cyclodextrin recognition are applicable. The trimethyl substitution on the adamantane core may influence the binding affinity and selectivity with different cyclodextrin (B1172386) hosts. A study on various bio-conjugatable adamantane derivatives with β-cyclodextrin revealed diverse adamantane-to-CD ratios and spatial arrangements of the guest molecules within the host cavity, highlighting the influence of substituents on the complexation behavior mdpi.com.

The table below presents association constants for various adamantane derivatives with β-cyclodextrin, showcasing the strength of this interaction.

| Adamantyl Guest | Host Molecule | Association Constant (Ka, M⁻¹) | Reference |

| Adamantane | β-Cyclodextrin | ~10³–10⁵ | nih.gov |

| Adamantane Derivatives | β-Cyclodextrin | Varies with substituent | mdpi.com |

Construction of Self-Assembled Molecular Architectures

The predictable and robust nature of the adamantane-cyclodextrin interaction has been widely utilized in the construction of self-assembled molecular architectures, such as hydrogels, vesicles, and nanoparticles nih.govresearchgate.net. By functionalizing polymers or other molecular building blocks with adamantyl groups and cyclodextrins, it is possible to create complex, non-covalently linked structures. These supramolecular assemblies often exhibit stimuli-responsive behavior, as the host-guest interaction can be disrupted by external factors like temperature or competitive guests.

Adamantane derivatives can serve as fundamental building blocks for the self-assembly of nanostructures aps.orgarxiv.org. The rigid adamantane scaffold allows for precise control over the geometry of the resulting assemblies. While there is no specific literature on the self-assembly of this compound, its structure suggests it could be a valuable component in such systems. The bromo-functionality could be used to attach it to other molecules, while the trimethylated adamantane core would act as the recognition motif for a suitable host.

Crystal Engineering and Solid-State Assembly

The rigid, tetrahedral geometry of the adamantane cage makes it an excellent building block for crystal engineering. By functionalizing the adamantane core with specific groups, it is possible to direct the formation of predictable and stable crystal lattices.

The study of halogenated adamantanes is particularly relevant in this context. Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, can play a significant role in directing crystal packing nih.gov. The bromine atom in this compound could participate in such interactions, influencing the solid-state assembly of the molecule.

While a crystal structure for this compound is not available in the reviewed literature, studies on other brominated adamantanes provide insights into their crystal packing. For example, the crystal structure of 1-bromoadamantane (B121549) reveals a disordered structure at room temperature acs.orgresearchgate.net. A study on 1,3,5,7-tetrabromoadamantane (B396909) showed that intermolecular Br···Br interactions contribute to the formation of a three-dimensional supramolecular network nih.gov. It is plausible that this compound would also exhibit interesting solid-state packing driven by a combination of van der Waals forces and potential halogen bonding.

The investigation of functionalized adamantane molecules as building blocks for nanostructure self-assembly has shown that they can form stable molecular crystals with desirable properties such as large electronic band gaps and high bulk moduli aps.orgarxiv.org. This suggests a potential avenue for the application of this compound in the design of novel crystalline materials.

Adamantane Derivatives in Catalysis and Ligand Development

The rigid, bulky, and thermally stable tricyclic structure of adamantane has made its derivatives highly valuable in the field of catalysis, particularly in the design of advanced ligands for transition-metal-catalyzed reactions. The unique stereoelectronic properties imparted by the adamantyl moiety—significant steric hindrance and strong electron-donating character—have led to the development of catalysts with enhanced stability, activity, and selectivity. These catalysts have proven especially effective in challenging cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The primary role of adamantane in ligand development is to serve as a bulky substituent, typically on a phosphine (B1218219) or an N-heterocyclic carbene (NHC) ligand. This steric bulk is crucial for promoting the reductive elimination step in catalytic cycles and for stabilizing the catalytically active low-coordinate metal species. Furthermore, the electron-rich nature of the adamantyl group increases the electron density on the metal center, which facilitates the oxidative addition of unreactive substrates, such as aryl chlorides.

Research Findings in Palladium-Catalyzed Cross-Coupling

Adamantyl-containing ligands have demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions, overcoming limitations seen with less bulky or less electron-rich ligands.

Phospha-adamantane Ligands:

A notable class of ligands is based on the phospha-adamantane framework. These are cage-like phosphines that exhibit high stability and catalytic activity. For instance, tertiary phosphines derived from the 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phospha-adamantane system have been successfully employed in Suzuki-Miyaura cross-coupling reactions. A catalytic system using Pd₂(dba)₃ and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (PA-Ph) facilitates the coupling of various aryl iodides, bromides, and even activated chlorides with arylboronic acids, often at room temperature with high yields. sigmaaldrich.com These air-stable phosphines form robust palladium complexes that are highly effective for a range of transformations including Suzuki, Sonogashira, and Heck reactions. sigmaaldrich.comacs.org

The performance of a catalyst system comprising Pd(OAc)₂ and a biaryl phosphine ligand featuring a phosphatrioxa-adamantane framework was evaluated in the Suzuki-Miyaura coupling of aryl bromides and heteroaryl chlorides. The results highlight the catalyst's efficacy, particularly with challenging substrates.

| Aryl Halide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |

| 1-Bromo-4-methoxybenzene | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 98 |

| 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 97 |

| 2-Chloro-6-methoxypyridine | 4-(tert-Butyl)phenylboronic acid | 2-(4-(tert-Butyl)phenyl)-6-methoxypyridine | 88 |

Bulky Adamantyl Phosphine Ligands:

Ligands bearing one or more adamantyl groups directly attached to the phosphorus atom are among the most sterically demanding and electron-rich phosphines known. Tri(1-adamantyl)phosphine (PAd₃) is a key example, providing a bridge between traditional trialkylphosphines and N-heterocyclic carbenes in terms of electron-donating ability. researchgate.net Palladium catalysts bearing PAd₃ have shown exceptional turnover frequencies (TOF) and turnover numbers (TON) in the Suzuki-Miyaura coupling of challenging chloro(hetero)arenes. rsc.org

Similarly, di(1-adamantyl)phosphinous acid (PA-Ad) has been used to create highly effective palladium precatalysts. nih.gov A dimeric precatalyst, POPd2-Ad, demonstrated excellent activity in the Suzuki coupling of a wide range of unreactive aryl chlorides, achieving high yields in short reaction times. acs.orgnih.gov The bulky adamantyl groups are critical for the catalyst's performance, enabling the coupling of sterically hindered and electronically deactivated substrates. researchgate.net

The following table presents the isolated yields for the Suzuki-Miyaura coupling of various aryl chlorides with boronic acids using the POPd2-Ad precatalyst. nih.gov

| Aryl Chloride | Boronic Acid | Yield (%) | Time (h) |

|---|---|---|---|

| Chlorobenzene | 4-Tolylboronic acid | 99 | 0.5 |

| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 92 | 0.5 |

| 4-Chloroanisole | 4-Tolylboronic acid | 83 | 0.5 |

| 2-Chloropyridine | 4-Tolylboronic acid | 99 | 0.5 |

| 4-Chlorobenzonitrile | 4-Tolylboronic acid | 56 | 0.5 |

Adamantyl-Containing Biaryl Phosphine Ligands:

Adamantyl groups have also been incorporated into sophisticated biaryl phosphine ligand scaffolds, such as the Buchwald-type ligands. The ligand AlPhos, which contains an adamantyl group, is highly effective for palladium-catalyzed C-N cross-coupling reactions. nih.gov An AlPhos-supported palladium catalyst enables the amination of aryl triflates and halides using soluble organic bases like DBU, providing nearly quantitative yields even at room temperature. nih.gov Another novel hybrid ligand, AdCyBrettPhos, has proven effective in the challenging C-O coupling of primary alcohols with aryl chlorides at room temperature. mit.edu

Adamantyl N-Heterocyclic Carbene (NHC) Ligands:

The first stable crystalline N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene, was isolated by Arduengo in 1991. nih.gov The extreme steric bulk of the two adamantyl substituents is key to the carbene's stability by preventing dimerization and hindering reactions at the carbene center. nih.gov This discovery paved the way for the extensive use of NHCs as ligands in catalysis. Adamantyl-substituted NHCs form highly stable and active metal complexes used in a variety of catalytic transformations, including palladium-catalyzed cross-coupling and gold-catalyzed reactions. uq.edu.ausigmaaldrich.com

Pharmaceutical and Biomedical Research Applications of Adamantane Derivatives

Structure-Activity Relationship (SAR) Studies of Adamantane (B196018) Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how the chemical structure of a compound influences its biological activity. For adamantane derivatives, SAR studies often focus on the nature, position, and orientation of substituents on the rigid cage. The trimethylated adamantane framework, as seen in derivatives of 1-Bromo-3,5,7-trimethyladamantane, plays a crucial role in defining the interaction with biological targets.

The lipophilicity conferred by the adamantane nucleus is a key factor in its biological activity, often enhancing membrane permeability and passage through the blood-brain barrier. The addition of methyl groups to the bridgehead positions, as in the 3,5,7-trimethyladamantane moiety, further increases this lipophilicity. This can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

A notable example of SAR in adamantane derivatives can be seen in the development of agents targeting the central nervous system. A study on a series of bridgehead alkyl-substituted amantadines revealed that the nature of the alkyl groups significantly influences their anti-Parkinsonian activity. nih.gov While amantadine (B194251) itself and its methyl-substituted analogs exhibit indirect dopamine (B1211576) agonist activity, the introduction of ethyl groups at the bridgehead positions leads to compounds with weak but discernible direct dopamine agonist activity. nih.gov The 3-n-propyl derivative, however, was found to be inactive. nih.gov This suggests that the size and lipophilicity of the bridgehead substituents are critical for modulating the mechanism of action at the dopamine receptor.

The table below illustrates the relationship between the bridgehead substitution of amantadine analogs and their observed dopaminergic activity.

| Compound | Bridgehead Substituent(s) | Dopaminergic Activity | Mechanism |

| Amantadine | None | Indirect Agonist | Ipsilateral rotation in circling model |

| 1-Methylamantadine | 3-Methyl | Indirect Agonist | Ipsilateral rotation in circling model |

| 1,3-Dimethylamantadine | 3,5-Dimethyl | Indirect Agonist | Ipsilateral rotation in circling model |

| 1,3,5-Trimethylamantadine | 3,5,7-Trimethyl | Indirect Agonist | Ipsilateral rotation in circling model |

| 1-Ethylamantadine | 3-Ethyl | Direct Agonist | Contralateral rotation in circling model |

| 1,3-Diethylamantadine | 3,5-Diethyl | Direct Agonist | Reversal of akinesia |

| 1-n-Propylamantadine | 3-n-Propyl | Inactive | No significant activity observed |

These findings underscore the principle that subtle changes in the alkyl substitution on the adamantane core can lead to significant shifts in biological activity and mechanism of action. The trimethylated scaffold derived from this compound would be expected to follow the trend of the methyl-substituted series, likely acting as an indirect dopamine agonist.

Mechanistic Investigations of Biological Targets and Pathways

Adamantane derivatives have proven to be valuable tools for investigating the mechanisms of various biological targets and pathways. Their rigid structure allows for the precise positioning of pharmacophoric groups, aiding in the elucidation of binding site interactions. This compound serves as a key synthetic intermediate for accessing trimethylated adamantane derivatives used in such mechanistic studies.

A prominent example is the study of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in the central nervous system involved in synaptic plasticity and memory. Memantine (3,5-dimethyladamantan-1-amine), a close analog of the amine derivative of this compound, is an uncompetitive NMDA receptor antagonist. nih.govnih.gov Its mechanism of action has been extensively studied and provides insight into the role of the adamantane cage.

Memantine acts as an open-channel blocker of the NMDA receptor. nih.gov The adamantane moiety, due to its size and lipophilicity, enters and blocks the ion channel when it is open, preventing the excessive influx of calcium ions that can lead to excitotoxicity. The kinetics of binding and unbinding are rapid, which is thought to contribute to its favorable clinical profile. nih.gov The addition of a third methyl group, as would be present in a derivative from this compound, would further increase the lipophilicity and size of the molecule, potentially altering its interaction with the NMDA receptor channel.

The following table summarizes the key mechanistic features of Memantine's interaction with the NMDA receptor, which can be extrapolated to understand the potential role of trimethylated analogs.

| Mechanistic Feature | Description | Implication of the Adamantane Scaffold |

| Target | N-methyl-D-aspartate (NMDA) Receptor | The adamantane cage provides the necessary bulk and lipophilicity to interact with the ion channel. |

| Mechanism of Action | Uncompetitive, open-channel blockade | The adamantane moiety physically occludes the channel pore when it is in the open state. |

| Binding Site | Within the NMDA receptor ion channel | The size and shape of the adamantane cage are critical for fitting into the channel and blocking ion flow. |

| Kinetics | Rapid on-off rates | The lipophilic nature of the adamantane derivative influences its entry and exit from the channel, contributing to its use-dependent antagonism. |

Furthermore, the rigid adamantane scaffold can be used to probe the geometry of binding pockets in various enzymes and receptors. By systematically modifying the substituents on the adamantane core, researchers can map the steric and electronic requirements of a biological target. The trimethyl substitution pattern provides a specific spatial arrangement of bulky, lipophilic groups that can be used to explore corresponding pockets in a receptor binding site.

Future Perspectives and Emerging Research Directions for 1 Bromo 3,5,7 Trimethyladamantane Research

Development of Greener and More Efficient Synthetic Routes

The traditional synthesis of 1-bromo-3,5,7-trimethyladamantane often involves the use of liquid bromine, a hazardous and environmentally challenging reagent. Future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies. This includes exploring alternative brominating agents that are less toxic and easier to handle. Furthermore, the optimization of reaction conditions, such as the use of catalysts to improve reaction rates and selectivity, will be a key area of investigation. For instance, the use of solid acid catalysts or phase-transfer catalysis could offer greener alternatives to current methods. The development of one-pot syntheses from readily available precursors would also streamline the production of this important building block, reducing waste and energy consumption.

A reported synthesis method involves the reaction of 1,3,5-trimethyladamantane (B123903) with liquid bromine, achieving yields greater than 85%. Another approach utilizes the halogenation of 1,3,5-trimethyladamantane with reagents like aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃) under Friedel-Crafts conditions.

Integration of Machine Learning and Artificial Intelligence in Rational Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the rational design of novel adamantane (B196018) derivatives, including those based on this compound. intellect-foundation.ruresearchgate.net By analyzing vast datasets of chemical structures and their properties, ML algorithms can predict the characteristics of new, unsynthesized compounds. intellect-foundation.ru This predictive power can accelerate the discovery of molecules with desired functionalities, such as specific biological activities or material properties. researchgate.netmdpi.com

For instance, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to guide the design of new adamantane-based drugs or materials. intellect-foundation.ru These computational tools can help researchers to prioritize synthetic targets, thereby reducing the time and cost associated with experimental work. The integration of AI in automated synthesis platforms could further expedite the discovery and optimization of new adamantane derivatives. intellect-foundation.ru

Exploration of Novel Reactivity Patterns and Chemical Transformations

The bridgehead bromine atom in this compound is a key functional group that allows for a variety of chemical transformations. biosynth.com While substitution reactions are known, future research will likely delve into uncovering novel reactivity patterns. This could involve exploring its participation in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to create new carbon-carbon and carbon-heteroatom bonds. Such reactions would significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures.

Furthermore, investigating its behavior under radical or photochemical conditions could lead to the discovery of new and unexpected transformations. Understanding the influence of the bulky and rigid adamantane cage on the reactivity of the bromine atom will be crucial for developing new synthetic strategies.

Potential in Advanced Functional Materials and Nanotechnology (e.g., Molecular Electronics)

The rigid and thermally stable nature of the adamantane core makes this compound an attractive building block for advanced functional materials. nih.gov Its derivatives have potential applications in nanotechnology and molecular electronics. The ability of adamantane derivatives to form self-assembled monolayers on surfaces is a key property that can be exploited for creating functional surfaces with tailored electronic properties for use in sensors and other electronic devices.

Future research could focus on incorporating this moiety into polymers to enhance their thermal stability and mechanical properties. In the realm of molecular electronics, adamantane derivatives could be investigated as molecular wires or components of molecular switches. The defined three-dimensional structure of the adamantane cage could provide precise control over the spatial arrangement of functional groups, a critical aspect in the design of molecular-scale devices. The study of adamantane derivatives is a current topic in designing safe and selective drug delivery systems and molecular carriers. pensoft.netpensoft.netresearchgate.net

Multidisciplinary Research Collaborations for Comprehensive Understanding and Application

Realizing the full potential of this compound and its derivatives will require a multidisciplinary approach. nih.govpensoft.net Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists will be essential for a comprehensive understanding of its properties and for translating this knowledge into practical applications. nih.govpensoft.net

Chemists can develop new synthetic routes and explore novel reactivity, while computational scientists can provide theoretical insights into its electronic structure and predict the properties of new derivatives. rsc.org Materials scientists can then fabricate and characterize new materials based on these designs, and biologists can evaluate their potential in areas such as drug delivery and bio-sensing. nih.govpensoft.net Such collaborative efforts will be crucial for accelerating the discovery and development of new technologies based on this versatile chemical compound. pensoft.net

Q & A

How can researchers optimize the synthesis of 1-Bromo-3,5,7-trimethyladamantane to achieve high yields?

Level: Basic